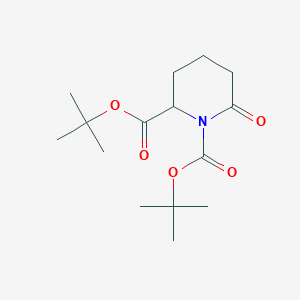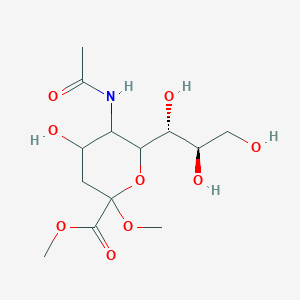![molecular formula C16H9NO3 B12285415 Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-](/img/structure/B12285415.png)
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- is a complex organic compound characterized by its unique structure, which includes a benzoic acid moiety linked to a nonene chain with multiple triple bonds
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- typically involves the condensation of benzoic acid derivatives with amines under specific conditions. One common method involves the use of ultrasonic irradiation in the presence of a Lewis acidic ionic liquid immobilized on diatomite earth (diatomite earth@IL/ZrCl4). This method is advantageous due to its high efficiency, eco-friendliness, and the use of a reusable catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for higher yields and cost-effectiveness. The use of continuous-flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the triple bonds into double or single bonds, altering the compound’s properties.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various electrophiles or nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alkenes or alkanes.
Wissenschaftliche Forschungsanwendungen
Benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of polymers, coatings, and other materials
Wirkmechanismus
The mechanism of action of benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes or modulate receptor activity, resulting in therapeutic effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzoic acid, 2-[[(2z)-3-(3,4-dimethoxyphenyl)-1-oxo-2-propen-1-yl]amino]-3-hydroxy-: This compound has a similar benzoic acid structure but with different substituents, leading to distinct properties and applications.
4-Aminobenzoic acid: Another related compound with an amino group, used in various chemical and biological applications.
Uniqueness
The uniqueness of benzoic acid, 4-[[(2E)-1-oxo-2-nonene-4,6,8-triynyl]amino]- lies in its multiple triple bonds and the specific arrangement of its functional groups. This structure imparts unique chemical reactivity and potential for diverse applications, distinguishing it from other benzoic acid derivatives.
Eigenschaften
Molekularformel |
C16H9NO3 |
|---|---|
Molekulargewicht |
263.25 g/mol |
IUPAC-Name |
4-[[(E)-non-2-en-4,6,8-triynoyl]amino]benzoic acid |
InChI |
InChI=1S/C16H9NO3/c1-2-3-4-5-6-7-8-15(18)17-14-11-9-13(10-12-14)16(19)20/h1,7-12H,(H,17,18)(H,19,20)/b8-7+ |
InChI-Schlüssel |
ZMNUDGJNLWIUAJ-BQYQJAHWSA-N |
Isomerische SMILES |
C#CC#CC#C/C=C/C(=O)NC1=CC=C(C=C1)C(=O)O |
Kanonische SMILES |
C#CC#CC#CC=CC(=O)NC1=CC=C(C=C1)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1,3-Bis[2-(dimethylamino)phenyl]urea](/img/structure/B12285334.png)


![[4-[2-chloro-1-[(1-methyl-4-propylpyrrolidine-2-carbonyl)amino]propyl]-2-(4-methoxyphenyl)-6-methylsulfanyl-4,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-c]pyran-7-yl] hexadecanoate;hydrochloride](/img/structure/B12285353.png)






![[[5-(2,4-Dioxopyridin-1-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12285402.png)


